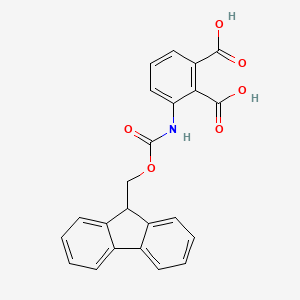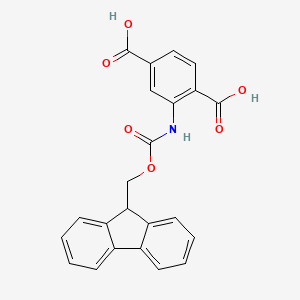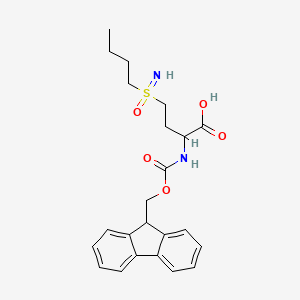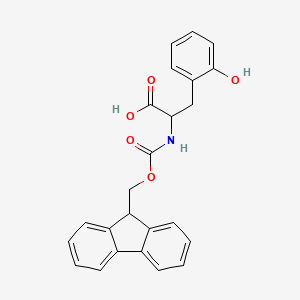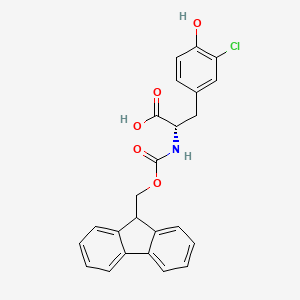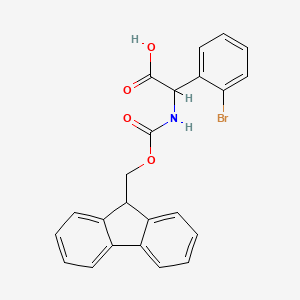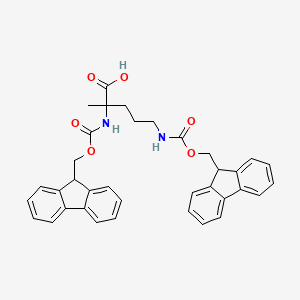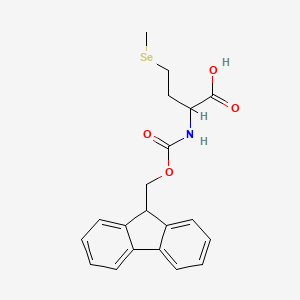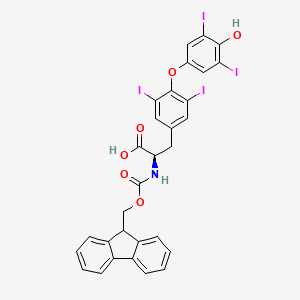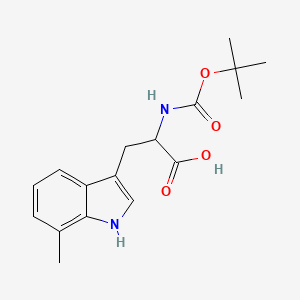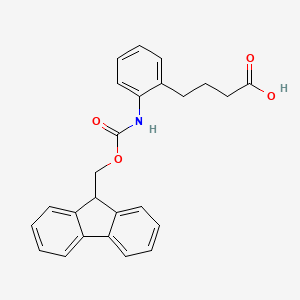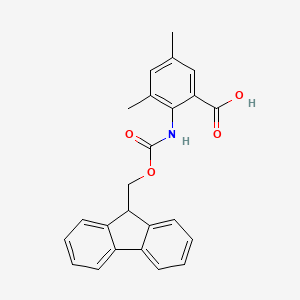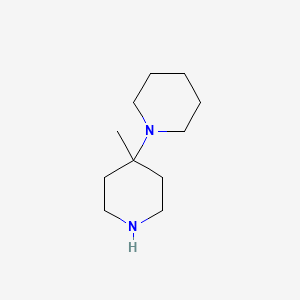
4-Methyl-4-(piperidin-1-yl)piperidine
描述
4-Methyl-4-(piperidin-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is notable for its structural features, which include a piperidine ring substituted with a methyl group and another piperidine ring. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(piperidin-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methylpiperidine with piperidine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
4-Methyl-4-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into different reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
4-Methyl-4-(piperidin-1-yl)piperidine has several applications in scientific research:
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.
作用机制
The mechanism of action of 4-Methyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can hydrolyze acetylcholine neurotransmitters released into the synaptic cleft, terminating signal transduction at the neuromuscular junction . This action is crucial in regulating neurotransmission and maintaining proper neural function.
相似化合物的比较
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: This compound shares a similar piperidine structure and is used in various synthetic applications.
4-Chlorophenyl(4-methylpiperidin-1-yl)methanone: Another structurally related compound with applications in chemical synthesis.
Uniqueness
4-Methyl-4-(piperidin-1-yl)piperidine is unique due to its dual piperidine rings and the presence of a methyl group, which confer specific chemical properties and reactivity. This structural uniqueness makes it valuable in diverse applications, from pharmaceuticals to industrial chemistry.
属性
IUPAC Name |
4-methyl-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWYHZFXVMEZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


